molecular formula C11H23NO B13175759 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol

Cat. No.: B13175759
M. Wt: 185.31 g/mol
InChI Key: GNIZFYRMPOAPRI-UHFFFAOYSA-N
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Description

[The specific applications, research value, and mechanism of action for the compound "2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol" could not be identified through the available search. This information is typically found in scientific literature, patent documents, or chemical supplier catalogs. To create a detailed product description, it is recommended to consult specialized resources like SciFinder, Reaxys, or PubChem. The structural features of the compound—including a cyclopentyl ring, an aminomethyl group, and a branched-chain alcohol—suggest it may be of interest in medicinal chemistry or as a synthetic intermediate, but its exact properties and uses require confirmation from authoritative scientific sources.]

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]-3-methylbutan-2-ol

InChI

InChI=1S/C11H23NO/c1-9(2)10(3,13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3

InChI Key

GNIZFYRMPOAPRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1(CCCC1)CN)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclopentanone Derivatives

A prevalent method for preparing the aminomethylcyclopentyl subunit involves reductive amination of cyclopentanone with formaldehyde and ammonia or an amine source. This method yields 1-(aminomethyl)cyclopentane intermediates with high selectivity.

Step Reagents/Conditions Outcome Notes
1 Cyclopentanone + formaldehyde + NH3 Formation of imine intermediate Performed under mild acidic conditions
2 Reduction (NaBH4 or catalytic hydrogenation) Aminomethylcyclopentane Selective reduction to primary amine

This intermediate is then coupled with a ketone or aldehyde precursor of the 3-methylbutan-2-ol moiety via nucleophilic addition or Grignard reaction to form the tertiary alcohol center.

Grignard Addition to Ketone Precursors

The tertiary alcohol functionality in the target compound can be efficiently constructed by Grignard addition of an organomagnesium reagent derived from 3-methylbutyl halides to a cyclopentyl aminomethyl ketone or aldehyde.

Step Reagents/Conditions Outcome Notes
1 Preparation of 3-methylbutylmagnesium bromide Organomagnesium reagent Prepared from 3-methylbutyl bromide and Mg
2 Addition to cyclopentyl aminomethyl ketone/aldehyde Formation of tertiary alcohol Requires anhydrous conditions
3 Workup (acidic or neutral) Isolation of 2-[1-(aminomethyl)cyclopentyl]-3-methylbutan-2-ol Purification by chromatography

Protection/Deprotection Strategies

Due to the presence of both amine and hydroxyl functional groups, protection of the amino group during the Grignard addition or other sensitive steps is often necessary. Common protecting groups include Boc (tert-butoxycarbonyl) or carbamate derivatives, which are removed post-synthesis under acidic conditions.

Representative Synthetic Sequence

A representative synthetic route based on literature precedents and analogous compounds is as follows:

Step Description Reagents/Conditions Yield (%) Reference/Notes
1 Reductive amination of cyclopentanone Cyclopentanone, formaldehyde, NH3, NaBH4 75-85 Efficient formation of aminomethylcyclopentane
2 Protection of amino group (Boc protection) Boc2O, base (e.g., triethylamine) 90 Protects amine during subsequent steps
3 Preparation of 3-methylbutyl Grignard reagent 3-Methylbutyl bromide, Mg, anhydrous ether 80-90 Standard Grignard formation
4 Grignard addition to Boc-protected aminomethylcyclopentyl ketone Anhydrous conditions, low temperature 60-75 Forms tertiary alcohol intermediate
5 Deprotection of Boc group Acidic conditions (e.g., TFA in DCM) 85-95 Yields target compound
6 Purification Chromatography or recrystallization - Final purity >95% confirmed by NMR and HPLC

Analytical and Characterization Data

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Complexity Level
Reductive Amination + Grignard Straightforward, well-established Requires protection steps 60-85 Moderate
Direct Nucleophilic Substitution Fewer steps if suitable precursors exist Limited substrate scope Variable Low to Moderate
Multi-step Protection/Deprotection High selectivity and purity achievable Increased number of steps and cost 50-75 High

Research Findings and Optimization Notes

  • The stability of protecting groups is critical; for example, tert-butyl-based groups provide robust protection during Grignard reactions but require acidic conditions for removal.
  • Reaction temperature and solvent choice significantly affect the yield and selectivity of Grignard addition steps.
  • Using lanthanide salts as additives can enhance nucleophilic addition to enolizable ketones, improving yields and stereoselectivity.
  • Alternative synthetic routes involving organocatalysis or transition-metal catalysis have been explored for similar compounds but are less reported specifically for this target molecule.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is not well-defined in the literature. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and alcohol functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Functional Groups Substituents Source
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol C11H21NO 183.29 (calc.) Secondary alcohol, Primary amine Cyclopentyl, Aminomethyl, Branched alkyl Hypothetical
1-Methylcyclopentanol C6H12O 100.16 Tertiary alcohol Cyclopentyl, Methyl
3-Methylbutan-1-ol C5H12O 88.15 Primary alcohol Branched alkyl
Example from (cyclopentyl carbamoyl derivative) Complex ~400–500 (est.) Carboxylic acid, Carbamoyl Cyclopentyl, Bicycloheptane

Key Observations:

Alcohol Classification: The target compound’s secondary alcohol (2° -OH) contrasts with the primary alcohol (1° -OH) in 3-methylbutan-1-ol and the tertiary alcohol (3° -OH) in 1-methylcyclopentanol . Secondary alcohols typically exhibit intermediate reactivity in oxidation and esterification compared to primary or tertiary analogs.

However, the aminomethyl group in the target may enhance water solubility due to hydrogen bonding . The branched alkyl chain in 3-methylbutan-1-ol () reduces its boiling point (88.15 g/mol) compared to linear isomers, a trend likely mirrored in the target compound’s physical properties .

Functional Group Complexity: Compounds in (e.g., cyclopentyl carbamoyl derivatives) feature carboxylic acid and carbamoyl groups, which are absent in the target.

Inferred Physicochemical and Reactivity Trends

  • Solubility: The target compound’s amine group may improve aqueous solubility relative to 1-methylcyclopentanol (purely hydrophobic cyclopentyl and methyl groups) .
  • Steric Hindrance: The tertiary alcohol in 1-methylcyclopentanol and the bicycloheptane substituents in compounds suggest higher steric hindrance compared to the target’s secondary alcohol and aminomethyl group .
  • Reactivity : The primary amine in the target could participate in condensation or Schiff base formation, unlike the alcohols in –4.

Industrial and Research Context

  • Market Data : highlights significant industrial demand for branched alcohols like 3-methylbutan-1-ol, driven by applications in solvents and fragrances . The target compound’s niche structure may limit large-scale use but could be valuable in specialty chemicals.
  • Safety Profiles: 1-Methylcyclopentanol’s MSDS (–5) emphasizes precautions for alcohol handling (e.g., eye irritation), suggesting similar safety protocols for the target compound .

Biological Activity

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a cyclopentane ring and an aminomethyl substituent. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C9H17NO\text{C}_9\text{H}_{17}\text{N}\text{O}

It features a cyclopentyl group attached to an aminomethyl group and a branched alcohol moiety, contributing to its potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The aminomethyl group allows the compound to engage in hydrogen bonding and electrostatic interactions, potentially modulating enzymatic activity and influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It has the potential to bind to neurotransmitter receptors, influencing physiological responses.

Biological Activity Studies

Research on this compound has indicated several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays have demonstrated efficacy with minimum inhibitory concentrations (MICs) in the range of 6.25–12.5 µg/mL for certain bacterial strains.
  • Neuropharmacological Effects : The compound's interaction with GABA receptors suggests potential anxiolytic or sedative effects. Studies indicate that modifications to its structure can enhance selectivity for specific receptor subtypes.
  • Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study 1 : A study investigating its effects on airway smooth muscle relaxation demonstrated that the compound could induce relaxation in vitro, similar to known bronchodilators. This suggests its potential use in treating asthma or chronic obstructive pulmonary disease (COPD).
  • Case Study 2 : Another study focused on the anti-inflammatory effects of the compound in murine models showed significant reduction in inflammatory cytokines following administration, indicating its therapeutic potential in conditions like rheumatoid arthritis.

Research Findings and Data Tables

Research findings on this compound are summarized in the following table:

Study Aspect Findings
Chemical Structure Cyclopentane ring with aminomethyl group
MIC Against S. aureus 6.25 µg/mL
GABA Receptor Activity Modulates activity with subtype selectivity
Inflammatory Cytokine Reduction Significant decrease observed in murine models

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